molecular formula C22H18ClN5O2 B2857078 1-(4-{[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]methyl}phenyl)pyrrolidin-2-one CAS No. 1251602-69-3

1-(4-{[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]methyl}phenyl)pyrrolidin-2-one

Cat. No.: B2857078
CAS No.: 1251602-69-3
M. Wt: 419.87
InChI Key: XKABAKMJXMMZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-chlorophenyl group at position 6 and a pyrrolidin-2-one moiety linked via a methyl group at position 2. Its synthesis typically involves cyclization reactions starting from β-aroyl propionic acid derivatives, followed by hydrazine hydrate treatment and subsequent coupling with aroyl chlorides to form the triazole ring .

Its structural complexity suggests utility in medicinal chemistry, particularly in targeting enzyme systems where heterocyclic cores play critical roles .

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O2/c23-17-7-5-16(6-8-17)19-11-12-20-25-27(22(30)28(20)24-19)14-15-3-9-18(10-4-15)26-13-1-2-21(26)29/h3-12H,1-2,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKABAKMJXMMZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo [4,3-a]quinoxaline derivatives, have been found to intercalate with dna. This suggests that the compound might interact with DNA as its primary target.

Mode of Action

The mode of action of this compound is likely through DNA intercalation. DNA intercalators are planar molecules that insert themselves between the base pairs of DNA. This can disrupt the DNA’s normal functioning, affecting processes such as replication and transcription.

Biochemical Pathways

Dna intercalators typically affect the cell cycle and can induce cell death. This is because they interfere with the DNA’s normal functioning, which can prevent the cell from replicating its DNA and dividing.

Result of Action

The result of the compound’s action is likely to be cell death, given its potential mode of action as a DNA intercalator. DNA intercalators can prevent cells from replicating their DNA and dividing, which can lead to cell death.

Biological Activity

The compound 1-(4-{[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]methyl}phenyl)pyrrolidin-2-one represents a novel heterocyclic structure that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure featuring a pyrrolidinone moiety linked to a triazolopyridazine framework. The presence of a chlorophenyl group enhances its pharmacological potential. The IUPAC name indicates the intricate arrangement of nitrogen and carbon atoms that contribute to its biological interactions.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits significant biological activity:

  • Antitumor Activity
    • Mechanism : The compound has been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
    • Cell Lines Tested : Research indicates effective inhibition against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values reported in the low micromolar range.
    • Case Study : A study demonstrated that derivatives of similar triazolo-pyridazine compounds exhibited IC50 values of 0.83 μM for A549 cells, indicating strong antitumor potential .
  • Kinase Inhibition
    • Target : The compound has been identified as a potential inhibitor of c-Met kinase, which plays a crucial role in cancer progression.
    • Inhibition Potency : In vitro assays revealed IC50 values as low as 48 nM for c-Met inhibition, suggesting high potency and selectivity .
  • Antimicrobial Activity
    • Spectrum : Preliminary tests indicate that the compound may possess antibacterial properties against various pathogens.
    • Mechanism : The mechanism of action may involve interference with bacterial DNA synthesis or protein synthesis pathways.

Data Table: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (μM)Reference
AntitumorA5490.83 ± 0.07
AntitumorMCF-70.15 ± 0.08
AntitumorHeLa2.85 ± 0.74
c-Met Kinase InhibitionN/A48 nM
AntimicrobialVarious BacteriaTBDTBD

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the triazole and pyridazine rings can lead to variations in potency and selectivity against different biological targets.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name / ID Core Structure Substituents Molecular Weight Reported Activity/Properties Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-(4-ClPh), 2-(pyrrolidin-2-one-CH₂-Ph) ~450 (estimated) Antifungal (MIC >16 µg/mL, inferred)
1-(4-{[3-oxo-8-(3-Ph-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}Ph)pyrrolidin-2-one [1,2,4]Triazolo[4,3-a]pyridine 8-Ph-oxadiazole ~520 Screening compound (kinase assays)
3-(4-NO₂Ph)-6-(4-FPh)[1,2,4]Triazolo[4,3-b]pyridazine [1,2,4]Triazolo[4,3-b]pyridazine 3-NO₂, 6-F 352.3 Antifungal (MIC = 8 µg/mL)
MK86 Pyrazolo[1,5-a]pyrimidin-7-one 4-ClPh 276.7 Kinase inhibition (IC₅₀ = 1.2 µM)
Thiazolo[4,5-d]pyrimidin-7-one () Thiazolo[4,5-d]pyrimidinone 4-ClPh, thioxo 433.9 α-Glucosidase inhibition (IC₅₀ = 14 µM)

Q & A

Q. What are the standard synthetic routes for this compound, and what analytical methods are critical for verifying its purity and structure?

  • Methodological Answer : The synthesis typically involves multi-step pathways, starting with cyclization of chlorinated phenyl derivatives with triazole or pyridazine precursors under acidic or reflux conditions. Key steps include nucleophilic substitution of the chlorophenyl group and cyclization using solvents like ethanol or dimethylformamide (DMF) .
  • Critical Analytical Techniques :
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and intermediate purity .
  • NMR Spectroscopy : Assigns resonance peaks to confirm structural motifs (e.g., pyrrolidin-2-one carbonyl at ~170 ppm, aromatic protons in the 7–8 ppm range) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How does the chlorophenyl substituent influence the compound’s reactivity in subsequent derivatization?

  • Methodological Answer : The 4-chlorophenyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols) under mild conditions. However, steric hindrance from the triazolo-pyridazine core may require elevated temperatures (80–100°C) or catalysts like CuI to facilitate cross-coupling reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions (e.g., over-reduction of the triazole ring)?

  • Methodological Answer :
  • Temperature Control : Maintain reactions at 60–70°C to prevent unintended reduction of the triazole ring .
  • pH Adjustment : Use buffered conditions (pH 6–7) to stabilize intermediates during cyclization .
  • Catalyst Screening : Test palladium on carbon (Pd/C) or copper iodide (CuI) to improve regioselectivity in cross-coupling steps .
  • Side Reaction Analysis : Employ HPLC-MS to identify byproducts (e.g., dihydrotriazole derivatives) and adjust stoichiometry of reducing agents .

Q. What strategies resolve structural ambiguities in derivatives with overlapping spectroscopic signals?

  • Methodological Answer :
  • 2D NMR Techniques : Use HSQC and HMBC to correlate proton-carbon couplings, particularly for distinguishing pyrrolidinone and pyridazine moieties .
  • X-ray Crystallography : Resolve conformational isomerism in derivatives with bulky substituents (e.g., cyclobutyl or morpholine groups) .
  • Computational Modeling : Compare DFT-calculated IR/Raman spectra with experimental data to validate tautomeric forms .

Q. How should researchers address discrepancies in reported bioactivity data across studies (e.g., variable IC50 values)?

  • Methodological Answer :
  • Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time .
  • Metabolite Profiling : Use LC-MS to assess compound stability in assay media and identify degradation products that may affect potency .
  • Orthogonal Bioassays : Cross-validate results using fluorescence polarization (for target binding) and cytotoxicity assays (e.g., MTT) .

Data Contradiction Analysis

Q. Why do some studies report lower yields for nucleophilic substitutions involving the chlorophenyl group?

  • Methodological Answer : Discrepancies arise from competing elimination pathways in polar aprotic solvents (e.g., DMF). To reconcile:
  • Solvent Screening : Replace DMF with acetonitrile or THF to reduce base-mediated side reactions .
  • Leaving Group Optimization : Substitute chloride with triflate to enhance reactivity in SNAr reactions .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting the compound’s pharmacokinetic properties prior to in vivo studies?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to estimate logP (target: 2–3 for oral bioavailability) and P-glycoprotein substrate likelihood .
  • Docking Studies : Employ AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets) and prioritize derivatives .

Structural and Functional Comparisons

Q. How does the inclusion of a pyrrolidin-2-one moiety affect bioactivity compared to similar triazolo-pyridazine derivatives?

  • Methodological Answer : The pyrrolidinone ring enhances solubility via hydrogen bonding and may improve CNS penetration. Comparative SAR studies show:
  • Bioactivity Shift : Replace pyrrolidinone with piperidinone reduces antimicrobial activity by 40% but increases antitumor potency .
  • Thermodynamic Solubility : Measure via shake-flask method (pH 7.4 buffer) to correlate structural modifications with solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.